molecular formula C7H5N3O3 B1317287 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 197367-75-2

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1317287
M. Wt: 179.13 g/mol
InChI Key: BUHKSVAVVBZSKM-UHFFFAOYSA-N
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Description

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O3 . It is also known by other names, including 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid and 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines and exhibits interesting properties that make it relevant for further study.


Molecular Structure Analysis

The molecular structure of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid group at position 6. The compound’s 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Synthesis and Structural Studies

  • Angiotensin II Receptor Antagonists : This compound is a key intermediate in the synthesis of angiotensin II receptor antagonists. Modifications in the structure, such as removal of the carboxylic acid and changes in the heteroaromatic system, have been shown to produce potent in vitro antagonists (Shiota et al., 1999).

  • Chemical Reactions and Mechanisms : Its derivatives undergo various chemical reactions, including intramolecular cyclization and N-methylation, demonstrating diverse chemical behavior and potential in synthetic chemistry (Chimichi et al., 1996).

  • Regioselective Synthesis : It plays a role in the regioselective synthesis of related compounds, such as 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids, indicating its versatility in organic synthesis (Chebanov et al., 2012).

  • Tautomeric Structure Studies : Studies on its tautomeric structures in solutions, like those of dihydropyrazolo[1,5-a]pyrimidin-7-ones, contribute to the understanding of its chemical properties and potential pharmaceutical applications (Kurasawa et al., 1990).

Pharmaceutical and Biological Research

  • Antihypertensive Activity : Derivatives of this compound have been evaluated for their potential as antihypertensive agents, showing promising results in in vitro and in vivo models (Kiyama et al., 1995).

  • Anticancer Activity : Some novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to this compound, have shown significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6/h1-3,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKSVAVVBZSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582948
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

197367-75-2
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Citations

For This Compound
9
Citations
M Drev, U Grošelj, Š Mevec, E Pušavec, J Štrekelj… - Tetrahedron, 2014 - Elsevier
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was studied. First, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (5) was prepared in three steps …
Number of citations: 26 www.sciencedirect.com
F Balestri, L Quattrini, V Coviello, S Sartini… - Available at SSRN …, 2018 - papers.ssrn.com
Aldose reductase, the key enzyme of the polyol pathway, plays a crucial role in the development of long term complications affecting diabetic patients. Nevertheless, the expedience of …
Number of citations: 0 papers.ssrn.com
F Balestri, L Quattrini, V Coviello, S Sartini… - Cell Chemical …, 2018 - cell.com
Aldose reductase (AKR1B1), the key enzyme of the polyol pathway, plays a crucial role in the development of long-term complications affecting diabetic patients. Nevertheless, the …
Number of citations: 17 www.cell.com
DN Lyapustin, IV Marusich, DF Fayzullina… - Chemistry of …, 2023 - Springer
A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines was developed. The use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum's acid made …
Number of citations: 5 link.springer.com
EM Mukhin, KV Savateev, EK Voinkov… - Russian Chemical …, 2023 - Springer
Various approaches to the synthesis of 3-halopyrazolo[1,5-a]pyrimidines were studied. It is shown that the most effective strategy consists in the construction of the azoloazine core …
Number of citations: 0 link.springer.com
L Quattrini, C La Motta - Expert opinion on therapeutic patents, 2019 - Taylor & Francis
Introduction: Aldose reductase (ALR2) is both the key enzyme of the polyol pathway, whose activation under hyperglycemic conditions leads to the development of chronic diabetic …
Number of citations: 68 www.tandfonline.com
K Kopra, T Seppälä, D Rabara, M Abreu-Blanco… - Sensors, 2018 - mdpi.com
A new label-free molecular probe for luminescent nucleotide detection in neutral aqueous solution is presented. Phosphate-containing molecules, such as nucleotides possess vital role …
Number of citations: 1 www.mdpi.com
C Pineschi - 2021 - usiena-air.unisi.it
The approach of aldose reductase (AKR1B1) differential inhibition is based on the possibility to inhibit the activity of the enzyme depending on the substrate undergoing transformation. …
Number of citations: 2 usiena-air.unisi.it
高見沢映, 浜島好男, 林貞男, 城戸良之助 - YAKUGAKU ZASSHI, 1963 - jstage.jst.go.jp
Based upon the fact that 7-amino-3, 6-dimethylpyrazoio [1, 5-a] pyrimidirie (XIII) possesses effective antipyretic and analgetic action, 14 methyl substitutes of 7-aminopyrazolo [1, 5-a]-…
Number of citations: 3 www.jstage.jst.go.jp

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